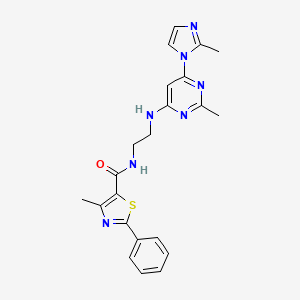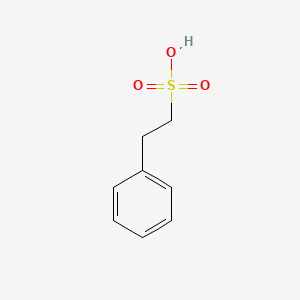![molecular formula C43H74O13 B2726432 (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 1613527-65-3](/img/structure/B2726432.png)
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Übersicht
Beschreibung
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a useful research compound. Its molecular formula is C43H74O13 and its molecular weight is 799.052. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
17βH-Periplogenin is a cardiac aglycone isolated from the root bark of Periploca sepium Bunge, a traditional Chinese herbal medicine. This compound's structural analysis reveals that its rings adopt chair and envelope conformations, indicating a complex stereochemistry similar to the chemical structure . The interactions within its crystal structure, including hydrogen bonds, highlight the significance of detailed structural analysis in understanding compound properties (Zhang et al., 2012).
Chemical Reactions and Modifications
The oxidation of alkanes using hydrogen peroxide, manganese(IV) complexes, and acetic acid showcases a method of modifying hydrocarbon structures. This reaction yields various oxygenated products, demonstrating the potential for chemical transformations that could be applied to complex molecules like the one you've described, thereby affecting their properties and potential applications (Shul’pin et al., 1999).
Biodegradation and Environmental Impact
The biodegradation of Bisphenol A using a laccase from Fusarium incarnatum and a reverse micelles system illustrates the environmental application of complex compounds. This study highlights how enzymatic systems can degrade environmental pollutants, suggesting potential applications for complex chemical structures in environmental bioremediation (Chhaya & Gupte, 2013).
Advanced Materials and Liquid Crystals
The synthesis and characterization of a thermotropic nematic liquid crystalline dendrimeric polymer show the application of complex molecules in the creation of new materials with unique properties, such as liquid crystallinity. This research points to the potential use of sophisticated chemical structures in developing advanced materials with specific optical and physical properties (Percec & Kawasumi, 1992).
Antimicrobial Activities
The preparation of new indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives from 2-arylhydrazononitriles and their evaluation for antimicrobial activities illustrate the therapeutic research applications of complex molecules. These compounds were tested against a variety of microbial organisms, showcasing the potential for complex chemical structures to be used in developing new antimicrobial agents (Behbehani et al., 2011).
Wirkmechanismus
Target of Action
Mogroside II-?A, also known as HY-N6915 or (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol, has been found to interact with several targets. One of the primary targets is the secreted phospholipase A2 type IIA (Pla2g2a) and the epidermal growth factor receptor (EGFR) . These targets play a crucial role in inflammation and cellular signaling .
Mode of Action
Mogroside II-?A interacts with its targets, Pla2g2a and EGFR, by inhibiting their activation . This interaction was identified through co-immunoprecipitation . By restraining the activation of these targets, Mogroside II-?A can exert its anti-inflammatory effects .
Biochemical Pathways
Mogroside II-?A affects several biochemical pathways. It has been shown to modulate blood glucose levels, exert anti-inflammatory effects, and provide antioxidation . These effects are likely due to its interaction with Pla2g2a and EGFR, which are involved in inflammation and cellular signaling pathways .
Pharmacokinetics
It is known that the compound is a natural sweetener derived from the fruit of siraitia grosvenorii . It is also known that the compound is stable at a pH of between 3 and 12 when stored from 2 to 8 degrees Celsius .
Result of Action
The molecular and cellular effects of Mogroside II-?A’s action are diverse. It has been shown to exert antioxidation, anti-inflammatory, and blood glucose modulation effects . In a study, Mogroside II-?A was found to alleviate lipopolysaccharide (LPS)-induced lung injury by restraining the activation of Pla2g2a and EGFR .
Action Environment
The action, efficacy, and stability of Mogroside II-?A can be influenced by environmental factors. For instance, the compound is stable at a pH of between 3 and 12 when stored from 2 to 8 degrees Celsius
Eigenschaften
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(45)38(22,2)3)42(26,8)28(46)17-41(21,40)7)9-14-29(39(4,5)52)55-37-35(33(50)31(48)25(19-44)54-37)56-36-34(51)32(49)30(47)24(18-43)53-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26+,27+,28-,29-,30-,31-,32+,33+,34-,35-,36+,37+,40+,41-,42+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDCGZOHJTWGOX-KZQQMABOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)O)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
801.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How is mogroside V metabolized in the human gut?
A: Research suggests that human gut bacteria play a key role in metabolizing mogroside V. [] In vitro studies demonstrate that mogroside V is broken down into secondary mogrosides, including mogroside II/I and mogrol, by the gut microbiota. [] This biotransformation process may contribute to the health benefits associated with mogroside V consumption.
Q2: What are the potential prebiotic effects of mogroside V?
A: In vitro studies have shown that mogroside V can modulate the composition of human gut microbiota. [] Incubation with mogroside V increased the abundance of beneficial bacteria like Bacteroides, Lactobacillus, Prevotella, Megasphaera, and Olsenella, while inhibiting the growth of potentially harmful genera. [] This shift in microbial composition was accompanied by increased production of short-chain fatty acids like acetate, propionate, and butyrate, which are known for their beneficial effects on gut health. []
Q3: Can mogrosides be produced through metabolic engineering?
A: Yes, researchers have successfully engineered plants like Nicotiana benthamiana (tobacco) and Arabidopsis thaliana to produce various mogrosides. [] By introducing genes encoding enzymes involved in mogroside biosynthesis, scientists were able to achieve the production of siamenoside I, mogroside III, and mogroside II-E in these plants. [] This breakthrough offers a potential alternative to traditional extraction methods for obtaining these valuable compounds.
Q4: How does the structural variation of mogrosides impact their biological activity?
A: While mogroside V is a prominent compound, various other mogrosides exist, differing in the number and position of sugar moieties attached to the core cucurbitane triterpenoid structure. Research on structurally related cucurbitane glycosides from Siraitia grosvenorii revealed inhibitory effects on Epstein-Barr virus activation. [] Although the specific structure-activity relationship for this antiviral effect requires further investigation, these findings highlight the potential influence of structural modifications on the biological activity of mogrosides.
Q5: What analytical techniques are used to study mogrosides?
A: Several analytical methods are employed to characterize and quantify mogrosides. High-performance liquid chromatography (HPLC) coupled with various detectors is commonly used. [, , ] For instance, HPLC with ultraviolet detection (HPLC-UV) has been used to determine the content of six different mogrosides in Siraitia grosvenorii fruit. [] Additionally, ultraperformance liquid chromatography coupled with mass spectrometry (UPLC-MS) was utilized to analyze the metabolites of mogroside V produced by gut microbiota. [] These sophisticated techniques enable researchers to identify, quantify, and study the biotransformation of mogrosides.
Q6: Can we utilize endophytic fungi for the production and biotransformation of mogrosides?
A: Research suggests that plant endophytic fungi hold significant potential for biotransforming mogrosides. [, ] Studies have demonstrated that specific fungal strains can convert mogroside V into other valuable mogrosides, including siamenoside I, through diverse biotransformation pathways. [, ] This discovery opens exciting avenues for utilizing these fungi as biocatalysts for producing desired mogroside derivatives, potentially offering a more sustainable and efficient approach compared to traditional methods.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



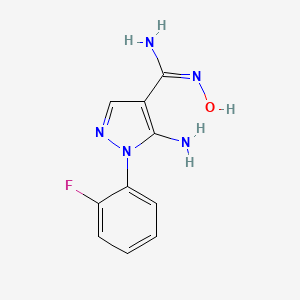
![1-(2,5-dimethoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2726352.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2726354.png)
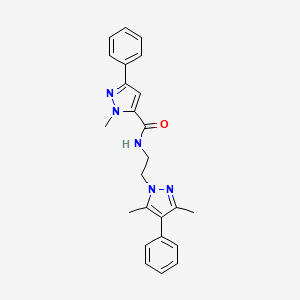
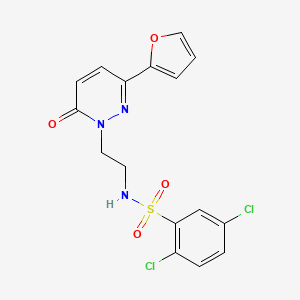
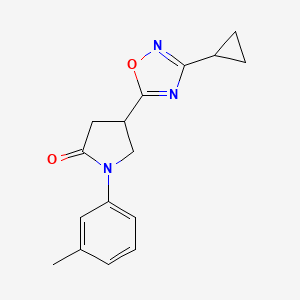
![[(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-yl]methanamine;hydrochloride](/img/structure/B2726360.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2726361.png)
![8-(3-(1H-imidazol-1-yl)propyl)-3-(2-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2726363.png)
![N-cyclopropyl-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2726366.png)
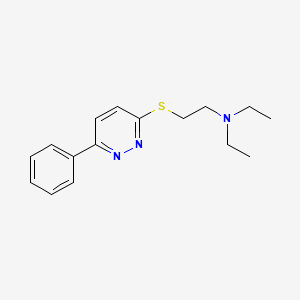
![N-(4-fluoro-3-methylphenyl)-N-[7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)[1,8]naphthyridin-4-yl]amine](/img/structure/B2726368.png)
